1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea
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Overview
Description
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 2-chloro-6-methylaniline with 3-chloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. Safety measures are crucial due to the use of potentially hazardous chemicals like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea bond can be hydrolyzed to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- 1-(2-Methylphenyl)-3-(3-chlorophenyl)urea
- 1-(2-Chloro-6-methylphenyl)-3-phenylurea
Uniqueness
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea is unique due to the presence of both chlorine and methyl groups on the phenyl rings, which can influence its reactivity and potential applications. The combination of these substituents may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H12Cl2N2O |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-2-7-12(16)13(9)18-14(19)17-11-6-3-5-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
WKYLVUXXCRADCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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